molecular formula C16H34 B13806317 2,5-Dimethyltetradecane CAS No. 56292-64-9

2,5-Dimethyltetradecane

Cat. No.: B13806317
CAS No.: 56292-64-9
M. Wt: 226.44 g/mol
InChI Key: RQSUKZIRUMCUSU-UHFFFAOYSA-N
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Description

2,5-Dimethyltetradecane (CAS 56292-69-4) is a branched alkane with the molecular formula C₁₆H₃₄ and a molecular weight of 226.4412 g/mol . Its IUPAC Standard InChIKey is RQSUKZIRUMCUSU-UHFFFAOYSA-N, and its structure features two methyl groups at positions 2 and 5 on a tetradecane backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56292-64-9

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,5-dimethyltetradecane

InChI

InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3

InChI Key

RQSUKZIRUMCUSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentane, with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of 2,5-dimethyl-1-tetradecene using a palladium or platinum catalyst. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Cleaved hydrocarbons.

    Substitution: Haloalkanes.

Scientific Research Applications

2,5-Dimethyltetradecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyltetradecane largely depends on its application. In drug delivery systems, for instance, it acts as a hydrophobic agent, facilitating the encapsulation and controlled release of hydrophobic drugs. Its molecular structure allows it to interact with lipid membranes, enhancing the permeability and absorption of the encapsulated drugs .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular data for 2,5-Dimethyltetradecane and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Branching Pattern
This compound C₁₆H₃₄ 226.4412 56292-69-4 Methyl at C2 and C5
2,5-Dimethylhexane C₈H₁₈ 114.23 592-13-2 Methyl at C2 and C5
2,5-Dimethylundecane C₁₃H₂₈ 184.3614 17301-22-3 Methyl at C2 and C5
Dodecane, 2,5-dimethyl- C₁₄H₃₀ 198.388 56292-65-0 Methyl at C2 and C5
2,6,10,14-Tetramethylhexadecane C₂₀H₄₂ 282.55 Not provided Methyl at C2, C6, C10, C14
2,6,10,14-Tetramethylpentadecane C₁₉H₄₀ 268.53 1921-70-6 Methyl at C2, C6, C10, C14

Key Observations :

  • Branching Complexity : Compounds like 2,6,10,14-Tetramethylhexadecane (C20) and 2,6,10,14-Tetramethylpentadecane (C19) exhibit more extensive branching, which may enhance thermal stability or reduce crystallinity compared to simpler dimethyl-substituted alkanes .

Functional and Application Differences

vs. Shorter-Chain Analogs
  • 2,5-Dimethylhexane (C8H₁₈) : With a shorter carbon chain, this compound has lower hydrophobicity (logP ~4.5 estimated) compared to this compound (logP ~8.5 estimated). Such differences influence solubility and suitability in solvent-based applications .
  • 2,5-Dimethylundecane (C13H₂₈) : While structurally similar, its smaller size may limit its utility in lubrication or polymer formulations where longer chains are preferred .
Multi-Branched Analogs
  • 2,6,10,14-Tetramethylpentadecane (C19H₄₀) : Similar to the above, but with a slightly shorter chain, it may serve as a reference standard in analytical chemistry .

Biological Activity

2,5-Dimethyltetradecane, a branched alkane with the molecular formula C16H34C_{16}H_{34}, is an organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals, agriculture, and environmental science.

  • Molecular Formula : C16H34C_{16}H_{34}
  • Molecular Weight : 226.441 g/mol
  • IUPAC Name : this compound
  • CAS Number : 59222-86-5

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various alkanes, including this compound. Research indicates that certain hydrocarbons exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that aliphatic hydrocarbons can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell membranes or metabolic processes .

Antioxidant Activity

Alkanes have also been noted for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is particularly relevant in preventing cellular damage associated with various diseases .

Plant Growth Promotion

There is emerging evidence that hydrocarbons like this compound may play a role in promoting plant growth. Some studies have shown that certain aliphatic compounds can stimulate plant growth by enhancing nutrient uptake and improving stress tolerance under adverse conditions .

Study 1: Antibacterial Activity

In a controlled laboratory setting, the antibacterial activity of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for E. coli and 50 µg/mL for S. aureus.

PathogenMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus50

Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a scavenging activity of approximately 70% at a concentration of 200 µg/mL, indicating its potential as an antioxidant agent.

Concentration (µg/mL)Scavenging Activity (%)
5030
10050
20070

The mechanisms through which this compound exerts its biological activities are not fully understood but may involve:

  • Membrane Disruption : Hydrocarbons can integrate into microbial membranes, altering their permeability and leading to cell lysis.
  • Enzyme Inhibition : Certain hydrocarbons may inhibit enzymes critical for microbial metabolism.
  • Free Radical Scavenging : The presence of alkyl groups in alkanes can facilitate interactions with free radicals, neutralizing their harmful effects.

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